Tert-butyl 3,3-difluoropyrrolidine-2-carboxylate
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Overview
Description
Tert-butyl 3,3-difluoropyrrolidine-2-carboxylate is a chemical compound with the molecular formula C9H16F2NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains two fluorine atoms at the 3-position and a tert-butyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-difluoropyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,3-difluoropyrrolidine.
Fluorination: The fluorination of pyrrolidine can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Esterification: The resulting 3,3-difluoropyrrolidine is then esterified with tert-butyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-difluoropyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for the hydrolysis of the ester group.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution Reactions: Products will vary depending on the nucleophile used.
Hydrolysis: The major product is 3,3-difluoropyrrolidine-2-carboxylic acid.
Oxidation and Reduction: Products will depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3,3-difluoropyrrolidine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with unique properties, such as fluorinated polymers.
Biological Studies: The compound is employed in studies investigating the effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoropyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, leading to improved pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropyrrolidine: Lacks the tert-butyl ester group, making it less lipophilic.
Tert-butyl 3-fluoropyrrolidine-2-carboxylate: Contains only one fluorine atom, resulting in different chemical and biological properties.
Tert-butyl 3,3-difluoropyrrolidine-1-carboxylate: The ester group is attached to the nitrogen atom instead of the 2-position.
Uniqueness
Tert-butyl 3,3-difluoropyrrolidine-2-carboxylate is unique due to the presence of two fluorine atoms at the 3-position and a tert-butyl ester group at the 2-position. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3,3-difluoropyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-8(2,3)14-7(13)6-9(10,11)4-5-12-6/h6,12H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQQPAUOUDVGCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(CCN1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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